molecular formula C21H24N2O B11047887 2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol

2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol

Cat. No.: B11047887
M. Wt: 320.4 g/mol
InChI Key: QEJMNZRTUNAIPH-UHFFFAOYSA-N
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Description

2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group. This compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL is unique due to its combination of a piperidine ring, a pyridine ring, and a phenyl group, which provides a versatile platform for various chemical reactions and applications. This structural complexity allows for a wide range of functionalization and potential biological activities.

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenyl-5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-yn-2-ol

InChI

InChI=1S/C21H24N2O/c1-21(24,19-10-3-2-4-11-19)13-8-16-23-15-6-5-12-20(23)18-9-7-14-22-17-18/h2-4,7,9-11,14,17,20,24H,5-6,12,15-16H2,1H3

InChI Key

QEJMNZRTUNAIPH-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCN1CCCCC1C2=CN=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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